Urease Inhibition Potency: IC₅₀ = 700 nM vs. Jack Bean Urease, Positioning Among Structurally Related Aminophosphinates
Ethyl (2-aminophenyl)(methyl)phosphinate inhibits jack bean (Canavalia ensiformis) urease with an IC₅₀ of 700 nM, as measured by the indophenol method monitoring ammonia production after 15-minute incubation with urea substrate [1]. For context, the class-leading N,N-dimethyl aminomethane-P-methylphosphinic acid achieves a Ki of 0.62 ± 0.09 µM against the same enzyme, while the N,N-dimethyl aminomethylphosphonic acid exhibits Ki = 13 ± 0.8 µM [2]. The established clinical urease inhibitor acetohydroxamic acid (AHA) displays a Ki of 23 µM against H. pylori urease [3], while the most potent aminophosphinates in the PLOS ONE series reach Ki values as low as 0.294 µM [3]. The target compound's IC₅₀ of 700 nM (0.7 µM) places it in the mid-to-high potency range among P-methylphosphinate urease inhibitors, with the distinct advantage of bearing an ortho-aminophenyl group—a substitution pattern unexplored in the Berlicki et al. (2012) SAR study [2].
| Evidence Dimension | Urease inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 700 nM (jack bean urease, indophenol method, 15 min incubation) |
| Comparator Or Baseline | Acetohydroxamic acid: Ki = 23 µM (H. pylori urease); N,N-dimethyl aminomethane-P-methylphosphinic acid: Ki = 0.62 µM (jack bean urease); Most potent aminophosphinate (compound 1 in PLOS ONE 2017): Ki = 0.294 µM (H. pylori urease) |
| Quantified Difference | Target is ~33-fold more potent than AHA; ~1.1-fold less potent than N,N-dimethyl P-methylphosphinic acid lead; ~2.4-fold less potent than the most active aminophosphinate reported |
| Conditions | Jack bean urease; urea substrate; ammonia production by indophenol method; 15 min incubation (BindingDB assay); H. pylori urease; recombinant enzyme; competitive reversible inhibition mode (PLOS ONE 2017) |
Why This Matters
The compound's sub-micromolar urease inhibition combined with its ortho-aminophenyl architecture offers a structurally distinct starting point for urease inhibitor optimization that is not represented in existing aminophosphinate SAR libraries.
- [1] BindingDB. BDBM50129738 (CHEMBL3629545): Affinity Data IC₅₀: 700 nM. Inhibition of jack bean urease. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50129738 View Source
- [2] Berlicki L, Bochno M, Grabowiecka A, Bialas A, Kosikowska P, Kafarski P. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases. Amino Acids. 2012 May;42(5):1937–45. doi:10.1007/s00726-011-0920-4. View Source
- [3] Macegoniuk K, Grela E, Biernat M, Psurski M, Gościniak G, Dziełak A, Mucha A, Wietrzyk J, Berlicki L, Grabowiecka A. Aminophosphinates against Helicobacter pylori ureolysis—Biochemical and whole-cell inhibition characteristics. PLoS One. 2017 Aug 9;12(8):e0182437. doi:10.1371/journal.pone.0182437. View Source
